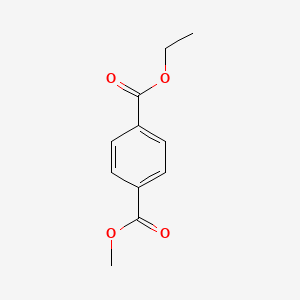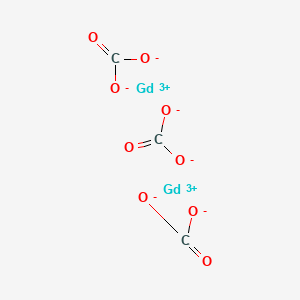
2,3,3',4',5-Pentachlorobiphenyl
Vue d'ensemble
Description
2,3,3',4',5-Pentachlorobiphenyl (also known as PCB-105) is a polychlorinated biphenyl (PCB) compound which has been widely studied due to its potential toxicity and environmental persistence. PCB-105 is one of the most widely studied PCB compounds due to its high level of chlorination, and is the most toxic of the PCB compounds. It has been used in a variety of industrial applications and has been found in many environmental samples. PCB-105 is known to be toxic to humans and animals, and has been linked to a variety of health problems.
Applications De Recherche Scientifique
Cardiovascular Research
2,3,3’,4’,5-Pentachlorobiphenyl (PCB 126): has been studied for its cardiovascular effects in zebrafish embryos. It’s known to activate oxidative stress-sensitive signaling pathways, leading to cardiovascular dysmorphogenesis. Research has shown that PCB 126 can induce pericardial edema, circulatory failure, and a reduction in cardiac output and body length in zebrafish embryos . This research is crucial for understanding the cardiovascular toxicity of PCBs and the role of oxidative stress in developmental toxicity.
Reproductive Health
PCB 126 has been implicated in affecting endometrial receptivity and embryo implantation in mammals. Studies have shown that exposure to PCB 126 can lead to implantation failures, abnormal endometrial morphology, and changes in the methylation of genes like HOXA10 , which is crucial for reproductive development . This highlights the potential of PCB 126 as a model compound for studying endocrine disruption and its epigenetic effects on fertility.
Thyroid Function
Research on PCB 126 has also extended to its impact on thyroid function. Molecular mechanisms of PCB-induced thyroid dysfunction have been explored in FRTL-5 cells, a rat thyroid cell line. PCB 126 exposure has been associated with alterations in gene expression related to thyroid hormone synthesis and metabolism . This is significant for understanding how environmental pollutants like PCBs can affect thyroid health.
Metabolic Studies
The effects of PCB 126 on metabolism, particularly lipid and oxylipin profiles, have been investigated. Studies suggest that PCB 126 can alter the ratios of epoxide to diol metabolites of unsaturated fatty acids, which are important for maintaining cellular homeostasis . This research provides insights into the metabolic disruptions caused by PCB exposure.
Oxidative Stress and Antioxidant Response
PCB 126’s interaction with redox modulating chemicals and its impact on oxidative stress have been a focus of scientific inquiry. The compound’s ability to modulate gene expression related to oxidative stress and antioxidant response has been studied using zebrafish embryos as a model organism . Understanding these interactions is vital for assessing the oxidative potential of environmental pollutants.
Molecular Pharmacology
PCB 126 serves as a tool in molecular pharmacology to study the activation of specific receptors like the aryl hydrocarbon receptor (AhR). Its binding and activation of AhR can lead to various biological responses, providing a model for studying receptor-mediated toxicity .
Gene Expression and Developmental Biology
The influence of PCB 126 on gene expression during development is another important application. By examining the changes in gene expression patterns in embryos exposed to PCB 126, researchers can gain insights into the developmental processes affected by environmental toxins .
Mécanisme D'action
Target of Action
2,3,3’,4’,5-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor and XRE promoter region of genes . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects pathways related to the circadian rhythm and fatty acid metabolism . Changes in the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase have been observed .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the circadian rhythm, alteration of fatty acid metabolism, and potential onset of liver damage . In addition, it has been suggested that the compound induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Action Environment
PCBs are environmental organic pollutants that were widely used in industry but were banned due to their bioaccumulative nature and harmful health effects . They are still found in the environment due to their high persistence . Environmental factors such as the presence of other pollutants and temperature can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBHVJTMRRXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074211 | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70424-68-9 | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

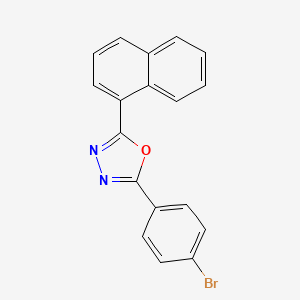
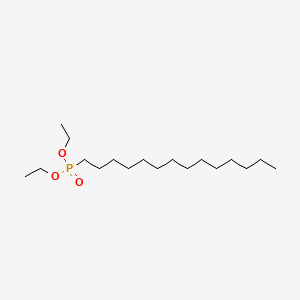
![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
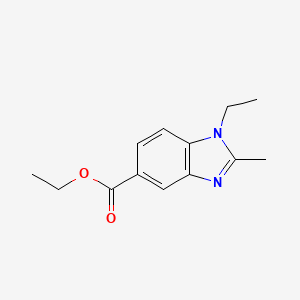
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)



